molecular formula C13H18O B14645708 1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one CAS No. 54283-35-1

1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one

Cat. No.: B14645708
CAS No.: 54283-35-1
M. Wt: 190.28 g/mol
InChI Key: ZXLOCKYZWXFUAS-UHFFFAOYSA-N
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Description

1,3,4,5,6,7-Hexamethylbicyclo[320]hepta-3,6-dien-2-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one exerts its effects involves interactions with specific molecular targets and pathways. Its highly methylated structure allows it to engage in hydrophobic interactions with proteins and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one stands out due to its high degree of methylation, which imparts unique chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of hydrophobic coatings or as a probe in biochemical studies.

Properties

CAS No.

54283-35-1

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1,3,4,5,6,7-hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one

InChI

InChI=1S/C13H18O/c1-7-8(2)12(5)9(3)10(4)13(12,6)11(7)14/h1-6H3

InChI Key

ZXLOCKYZWXFUAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C(=C(C2(C1=O)C)C)C)C)C

Origin of Product

United States

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